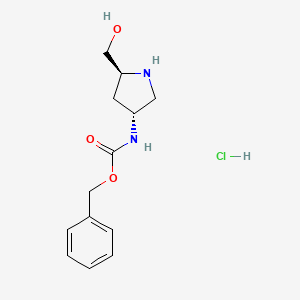![molecular formula C5H4N4S B1419789 チアゾロ[5,4-d]ピリミジン-2-アミン CAS No. 920313-61-7](/img/structure/B1419789.png)
チアゾロ[5,4-d]ピリミジン-2-アミン
概要
説明
Thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
科学的研究の応用
Thiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Thiazolo[5,4-d]pyrimidin-2-amine primarily targets the Adenosine A2A Receptor (A2A AR) and Adenosine A1 Receptor (A1 AR) . These receptors are part of the G protein-coupled receptors family and play crucial roles in various physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
Thiazolo[5,4-d]pyrimidin-2-amine acts as an inverse agonist for the A2A AR . Inverse agonists reduce the activity of receptors by binding to the same receptor binding-site as an agonist but inducing a pharmacological response opposite to that agonist . This compound exhibits high binding affinity and inverse agonist potency for the A2A AR .
Biochemical Pathways
The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins . Thiazolo[5,4-d]pyrimidin-2-amine, acting as an inverse agonist, would therefore reduce the production of cAMP .
Result of Action
The molecular and cellular effects of Thiazolo[5,4-d]pyrimidin-2-amine’s action are primarily related to its inverse agonist activity at the A2A AR. This activity can lead to a decrease in cAMP production, which can have various downstream effects depending on the specific cellular context .
生化学分析
Biochemical Properties
Thiazolo[5,4-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is essential for DNA replication and transcription . By binding to the active site of DNA gyrase, thiazolo[5,4-d]pyrimidin-2-amine inhibits its activity, leading to the disruption of bacterial DNA synthesis and exhibiting antimicrobial properties. Additionally, thiazolo[5,4-d]pyrimidin-2-amine interacts with adenosine receptors, influencing various physiological processes .
Cellular Effects
Thiazolo[5,4-d]pyrimidin-2-amine exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and immune responses . By modulating these pathways, thiazolo[5,4-d]pyrimidin-2-amine can influence gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of action of thiazolo[5,4-d]pyrimidin-2-amine involves its binding interactions with biomolecules and subsequent inhibition or activation of enzymes. This compound binds to the active sites of target enzymes, such as DNA gyrase, and inhibits their catalytic activity . Additionally, thiazolo[5,4-d]pyrimidin-2-amine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[5,4-d]pyrimidin-2-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazolo[5,4-d]pyrimidin-2-amine remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of thiazolo[5,4-d]pyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, thiazolo[5,4-d]pyrimidin-2-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Thiazolo[5,4-d]pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which in turn affect the overall pharmacokinetics and pharmacodynamics of thiazolo[5,4-d]pyrimidin-2-amine.
Transport and Distribution
The transport and distribution of thiazolo[5,4-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, thiazolo[5,4-d]pyrimidin-2-amine can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific cellular compartments are critical determinants of its biological activity.
Subcellular Localization
Thiazolo[5,4-d]pyrimidin-2-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The subcellular localization of thiazolo[5,4-d]pyrimidin-2-amine is essential for its interactions with biomolecules and subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Thiazolo[5,4-d]pyrimidin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization . Another method includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Additionally, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of thiazolo[5,4-d]pyrimidin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
化学反応の分析
Types of Reactions
Thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
類似化合物との比較
Thiazolo[5,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties but different substitution patterns.
Pyrimidine derivatives: A broad class of compounds with diverse biological activities, including anti-inflammatory and antiviral effects.
The uniqueness of thiazolo[5,4-d]pyrimidin-2-amine lies in its specific ring structure and the potential for targeted modifications to enhance its pharmacological properties .
特性
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQRZSYDSDMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669243 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-61-7 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)






![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)


![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
